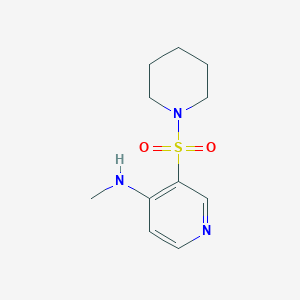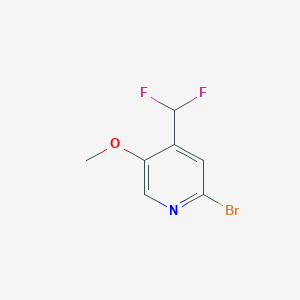
8-Bromo-4-chloro-6-nitroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-4-chloro-6-nitroquinazoline is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline and its derivatives are known for their diverse biological activities and are used in various medicinal chemistry applications
Métodos De Preparación
The synthesis of 8-Bromo-4-chloro-6-nitroquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Condensation: Starting with 2-amino-4-chlorobenzoic acid, the compound undergoes condensation to form an intermediate.
Nitration: The intermediate is then nitrated to introduce the nitro group at the 6-position.
Bromination: Finally, bromination is carried out to introduce the bromine atom at the 8-position.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of specific catalysts and reaction conditions to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
8-Bromo-4-chloro-6-nitroquinazoline can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using reagents such as organometallic compounds in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira reactions).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form various oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield polysubstituted quinazoline derivatives with potential pharmaceutical applications .
Aplicaciones Científicas De Investigación
8-Bromo-4-chloro-6-nitroquinazoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential anticancer agents.
Biological Studies: The compound can be used to study the effects of quinazoline derivatives on biological systems, including their interactions with enzymes and receptors.
Material Science: It can be used in the development of novel materials with specific properties, such as electronic or photonic materials.
Mecanismo De Acción
The mechanism of action of 8-Bromo-4-chloro-6-nitroquinazoline depends on its specific application. In medicinal chemistry, quinazoline derivatives often target specific enzymes or receptors. For example, some quinazoline derivatives act as tyrosine kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways that regulate cell growth and proliferation . The presence of bromine, chlorine, and nitro groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparación Con Compuestos Similares
8-Bromo-4-chloro-6-nitroquinazoline can be compared with other quinazoline derivatives, such as:
4-Chloro-6-nitroquinazoline: Lacks the bromine atom, which may affect its reactivity and biological activity.
4,7-Dichloro-6-nitroquinazoline:
7-Bromo-4-chloro-6-nitroquinazoline: Similar structure but with the bromine atom at a different position, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other quinazoline derivatives.
Propiedades
Fórmula molecular |
C8H3BrClN3O2 |
|---|---|
Peso molecular |
288.48 g/mol |
Nombre IUPAC |
8-bromo-4-chloro-6-nitroquinazoline |
InChI |
InChI=1S/C8H3BrClN3O2/c9-6-2-4(13(14)15)1-5-7(6)11-3-12-8(5)10/h1-3H |
Clave InChI |
IYVVFSCCJNXISK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=NC=N2)Cl)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




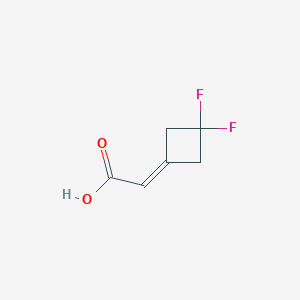

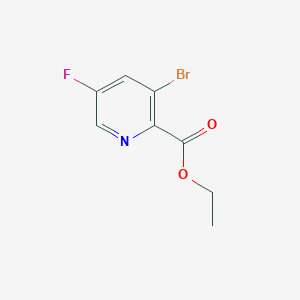
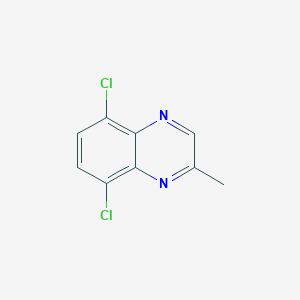
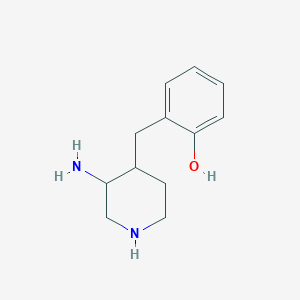
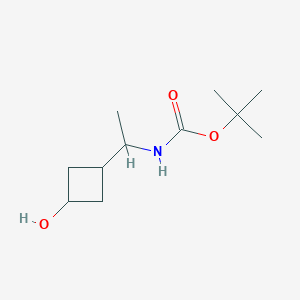

![7-Bromo-8-chloropyrido[2,3-b]pyrazine](/img/structure/B13012890.png)
